molecular formula C14H15ClN2OS B2462796 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide CAS No. 476292-50-9

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide

Cat. No.: B2462796
CAS No.: 476292-50-9
M. Wt: 294.8
InChI Key: CKHJLSHEMPEUMJ-UHFFFAOYSA-N
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Description

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorobenzyl group, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the reaction of 3-chlorobenzyl bromide with 2-aminothiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-methylpropanoyl chloride to yield the final product. The reaction conditions generally include refluxing in an appropriate solvent such as acetonitrile or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: New thiazole derivatives with substituted benzyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals and pesticides.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2-methylpropanamide
  • N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-2-methylpropanamide
  • N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)-2-methylpropanamide

Uniqueness

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is unique due to the specific position of the chlorobenzyl group on the thiazole ring, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorobenzyl group may enhance its antimicrobial and antifungal properties compared to other similar compounds with different substituents.

Properties

IUPAC Name

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9(2)13(18)17-14-16-8-12(19-14)7-10-4-3-5-11(15)6-10/h3-6,8-9H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHJLSHEMPEUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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